molecular formula C26H22N4O4 B13790597 2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- CAS No. 70343-45-2

2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-

Cat. No.: B13790597
CAS No.: 70343-45-2
M. Wt: 454.5 g/mol
InChI Key: KFTXYWZBFHHIDU-UHFFFAOYSA-N
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Description

The compound 2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- is an azo-naphthalenecarboxamide derivative characterized by:

  • A naphthalene backbone substituted with a hydroxy group at position 3 and a carboxamide group at position 2.
  • An azo (-N=N-) linkage connecting the naphthalene core to a phenyl ring bearing a methyl group at position 5 and an aminocarbonyl (-CONH₂) group at position 2.
  • A para-methoxyphenyl group attached to the carboxamide nitrogen.

Properties

CAS No.

70343-45-2

Molecular Formula

C26H22N4O4

Molecular Weight

454.5 g/mol

IUPAC Name

4-[(2-carbamoyl-5-methylphenyl)diazenyl]-3-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C26H22N4O4/c1-15-7-12-20(25(27)32)22(13-15)29-30-23-19-6-4-3-5-16(19)14-21(24(23)31)26(33)28-17-8-10-18(34-2)11-9-17/h3-14,31H,1-2H3,(H2,27,32)(H,28,33)

InChI Key

KFTXYWZBFHHIDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-(aminocarbonyl)-5-methylphenylamine in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3-hydroxy-N-(4-methoxyphenyl)-2-naphthalenecarboxamide under alkaline conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process. The final product is purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinones.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium dithionite in an aqueous medium.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; sulfonation using concentrated sulfuric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

2-Naphthalenecarboxamide, 4-[[2-(aminocarbonyl)-5-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)- has several scientific research applications:

    Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.

    Biology: Employed in staining techniques for microscopy due to its intense coloration.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can participate in electron transfer reactions, making the compound useful in redox processes. Additionally, the aromatic rings provide stability and facilitate interactions with other molecules, enhancing its utility in various applications.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural analogs and their substituent-driven differences:

Compound Name / CAS RN Substituent Modifications Key Properties/Applications Reference
Target Compound 5-methylphenyl (azo-linked), 4-methoxyphenyl (carboxamide N) Hypothesized dye or PLD inhibitor
70321-82-3 () 5-methoxyphenyl (azo-linked) Potential dye intermediate
73263-38-4 () 5-chloro-2-methoxyphenyl, 2,4-dimethylbenzoyl (azo-linked) Specialty dye or polymer additive
62148-36-1 () 4-ethoxyphenyl (carboxamide N), phenylazo group Textile/pigment applications
6410-41-9 () 5-chloro-2,4-dimethoxyphenyl, diethylamino sulfonyl group Regulated food container/packaging colorant
6448-95-9 () 2-methyl-5-nitrophenyl (azo-linked) Tattoo ink pigment (historical use)

Key Observations :

  • Electron-Donating Groups (e.g., methoxy, methyl) : Enhance solubility in polar solvents and may stabilize azo linkages, making these compounds suitable for dyes .
  • Electron-Withdrawing Groups (e.g., nitro, chloro) : Improve lightfastness in pigments but may reduce biocompatibility .

Physicochemical Properties

  • Solubility: Methoxy-substituted analogs (e.g., 70321-82-3) show higher solubility in ethanol and DMSO compared to nitro- or chloro-substituted derivatives .
  • Thermal Stability : Azo-linked compounds with electron-withdrawing groups (e.g., nitro in ) decompose at higher temperatures (~250°C), whereas methyl/methoxy analogs are stable up to ~200°C .

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